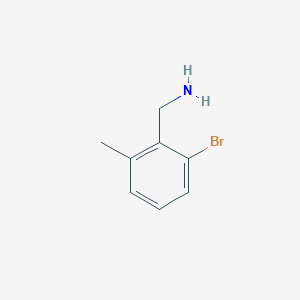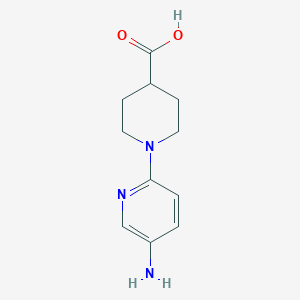
1-(5-Aminopyridin-2-yl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Aminopyridin-2-yl)piperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with an aminopyridine group and a carboxylic acid group
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines.
Hydrogenation of pyridine derivatives: Using cobalt, ruthenium, or nickel-based nanocatalysts, pyridine derivatives can be hydrogenated to form piperidine derivatives.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopyridine group.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.
Substitution: The aminopyridine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Products include nitro derivatives or N-oxides.
Reduction: Products include alcohols or amines.
Substitution: Products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-(5-Aminopyridin-2-yl)piperidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-(5-Aminopyridin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridine group can form hydrogen bonds and electrostatic interactions with active sites, while the piperidine ring provides structural stability. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride: This compound is similar in structure but has an amide group instead of a carboxylic acid group.
Piperidine-4-carboxylic acid derivatives: These compounds have variations in the substituents on the piperidine ring, affecting their chemical properties and biological activities.
Uniqueness: 1-(5-Aminopyridin-2-yl)piperidine-4-carboxylic acid is unique due to the presence of both an aminopyridine group and a carboxylic acid group, which allows for diverse chemical reactivity and potential biological applications.
Propiedades
Fórmula molecular |
C11H15N3O2 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
1-(5-aminopyridin-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c12-9-1-2-10(13-7-9)14-5-3-8(4-6-14)11(15)16/h1-2,7-8H,3-6,12H2,(H,15,16) |
Clave InChI |
NAYPFRWRGYRMOJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)O)C2=NC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12966076.png)
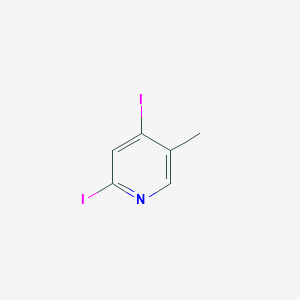
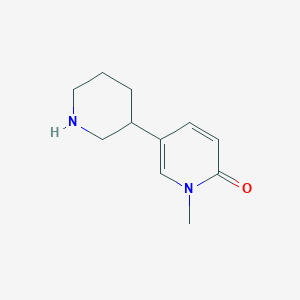
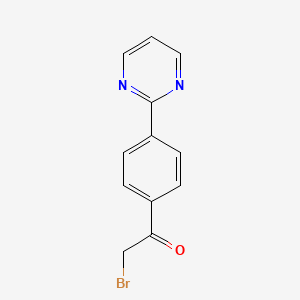
![2-Amino-7-(methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12966111.png)

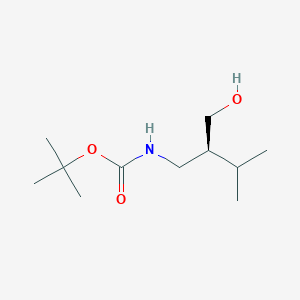
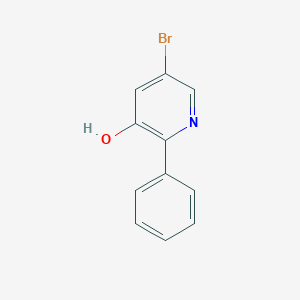

![N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine](/img/structure/B12966134.png)
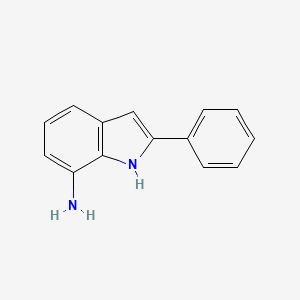
![2-Bromo-6,7-dichlorobenzo[d]thiazole](/img/structure/B12966139.png)
